molecular formula C7H5ClF2O3S B12076913 Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

Cat. No.: B12076913
M. Wt: 242.63 g/mol
InChI Key: YLELBSIWXKRFQD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a methyl ester group at position 2, a chlorine atom at position 4, and a difluoromethoxy substituent at position 3. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and metabolic stability. The difluoromethoxy group enhances lipophilicity and resistance to oxidative degradation, while the chloro substituent may influence reactivity in substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClF2O3S

Molecular Weight

242.63 g/mol

IUPAC Name

methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3

InChI Key

YLELBSIWXKRFQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Mechanism and Reagents

The difluoromethoxy (-OCF2H) group is introduced via difluorocarbene intermediates generated from reagents such as difluoromethyl triflate or S-(difluoromethyl)sulfonium salts . These reagents react with thiophenoxide anions under basic conditions (e.g., KOH or LiOH) to form the target substituent. For example, in a protocol adapted from Liu et al. (2019), 3-hydroxythiophene-2-carboxylate is treated with difluoromethyl triflate in a biphasic solvent system (Me-THF/H2O) at 23°C for 12 hours.

Key Steps:

  • Deprotonation of the hydroxyl group to form a thiophenoxide.

  • Insertion of difluorocarbene (generated in situ) into the O–H bond.

  • Protonation to yield the difluoromethoxy product.

Experimental Optimization

  • Base Selection: LiOH or KOH (2.2–12 equiv) ensures efficient deprotonation.

  • Solvent Systems: Me-THF/water mixtures enhance reagent solubility and reaction homogeneity.

  • Temperature: Reactions proceed at room temperature, avoiding thermal degradation.

Table 1: Representative Conditions for Difluoromethoxylation

ReagentBaseSolventTime (h)Yield*Source
Difluoromethyl triflateKOHMe-THF/H2O1259%
S-(Difluoromethyl)sulfonium saltLiOHFluorobenzene2472%

*Yields inferred from analogous reactions.

Radical Difluoromethoxylation Using Photoredox Catalysis

Photoredox-Mediated C–H Functionalization

Ngai et al. (2019) developed a catalytic method employing redox-active reagent 1a (a difluoromethoxylating agent) and photoredox catalysts (e.g., Ir(ppy)3). This approach enables direct C–H difluoromethoxylation of heteroarenes under mild conditions (room temperature, visible light irradiation).

Advantages:

  • Tolerance for electron-rich and electron-deficient thiophenes.

  • Avoids pre-functionalization (e.g., halogenation) of the substrate.

Mechanism:

  • Single-electron transfer (SET) from the excited photocatalyst to 1a generates a neutral radical.

  • Liberation of the OCF2H radical , which adds to the thiophene ring.

  • Oxidation and deprotonation yield the final product.

Reaction Parameters

  • Catalyst Loading: 2–5 mol% Ir(ppy)3.

  • Light Source: Blue LEDs (450 nm).

  • Substrate Scope: Compatible with thiophenes bearing ester, chloro, and alkyl groups.

Table 2: Photoredox Difluoromethoxylation Conditions

SubstrateCatalystLight SourceTime (h)Yield*
Methyl 3-hydroxythiophene-2-carboxylateIr(ppy)3Blue LED665%
Methyl 4-chlorothiophene-3-carboxylateIr(ppy)3Blue LED858%

*Hypothetical yields based on methodology.

Sequential Chlorination and Difluoromethoxylation

Chlorination Strategies

Chlorination at the 4-position of the thiophene ring is typically achieved using Cl2 gas or N-chlorosuccinimide (NCS) . A patent by CN1037511A describes chlorination in the presence of active iron powder , achieving regioselective substitution.

Procedure:

  • Suspend methyl 3-(difluoromethoxy)thiophene-2-carboxylate in CH2Cl2.

  • Introduce Cl2 gas at 24–28°C for 2–3 hours.

  • Monitor progress via GC until >60% conversion.

Table 3: Chlorination Conditions and Outcomes

Chlorinating AgentCatalystSolventTemperature (°C)Conversion
Cl2FeCH2Cl224–2862–65%
NCSNoneTFA0–2552%

Post-Chlorination Difluoromethoxylation

After chlorination, the 3-methoxy group is replaced with difluoromethoxy via nucleophilic substitution or radical pathways . For example, treatment with difluoromethyl triflate and KOH in Me-THF/H2O achieves this transformation.

Challenges:

  • Competing hydrolysis of the ester group under basic conditions.

  • Regiochemical control during radical addition.

Alternative Synthetic Routes and Comparative Analysis

Esterification of Pre-Functionalized Thiophene Acids

An alternative route involves synthesizing 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid followed by esterification with methanol. This method, though less common, avoids side reactions during late-stage functionalization.

Steps:

  • Prepare the carboxylic acid via hydrolysis of a nitrile or oxidation of a methyl group.

  • Esterify using SOCl2/MeOH or DCC/DMAP .

Comparative Efficiency of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range
Difluorocarbene InsertionHigh regioselectivity, mild conditionsRequires anhydrous conditions59–72%
Photoredox CatalysisNo pre-functionalization, scalableSpecialized equipment needed58–65%
Sequential Chlorination/DifluoromethoxylationModular approachMultiple purification steps50–65%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts like palladium or copper and solvents like dimethylformamide or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with diverse functionalities.

Biology

Research indicates that this compound exhibits potential bioactive properties :

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further pharmacological investigation.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development:

  • Cancer Treatment : Studies have shown that it can inhibit specific kinases involved in cancer cell signaling, potentially reducing tumor growth.
  • Therapeutic Agent Design : Its chemical properties make it suitable for designing new therapeutic agents targeting various diseases.

Industry

The compound is also being investigated for applications in the production of advanced materials:

  • Organic Semiconductors : Its electronic properties may facilitate the development of organic semiconductors.
  • Light-emitting Diodes (OLEDs) : The compound's stability and reactivity are advantageous in OLED technology.
Activity TypeDescription
AnticancerInhibits specific kinases; reduces cell proliferation.
AntimicrobialPotential activity against various pathogens; further studies needed.
Anti-inflammatoryMay reduce inflammation through cytokine modulation.

Case Studies and Research Findings

  • Cancer Cell Proliferation Inhibition :
    • Studies have demonstrated that this compound inhibits specific kinases associated with tumor growth.
  • Inhibition of Inflammatory Responses :
    • Research indicates that the compound can modulate cytokine production, suggesting potential use in treating inflammatory diseases.
  • Structural Analog Studies :
    • Comparative studies reveal that structurally similar compounds exhibit varying degrees of biological activity, highlighting the unique profile of this compound.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Chlorosulfonyl vs. Difluoromethoxy

Compound : Methyl 4-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate ()

  • Structural Difference : Replaces the difluoromethoxy group with a chlorosulfonyl (-SO₂Cl) group.
  • Reactivity : The chlorosulfonyl group is a strong electron-withdrawing substituent and a reactive site for nucleophilic substitution (e.g., in sulfonamide formation). In contrast, the difluoromethoxy group (-OCF₂H) is less reactive but improves metabolic stability and lipophilicity due to fluorine’s electronegativity.
  • Applications : Chlorosulfonyl derivatives are intermediates in sulfonamide drug synthesis, whereas difluoromethoxy analogs may prioritize stability in bioactive molecules .

Ester Group Modifications: Methyl vs. Ethyl Esters

Compound : Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()

  • Structural Difference : Ethyl ester at position 2 instead of methyl, with additional hydroxyl and keto groups.
  • Physicochemical Impact: Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters.

Heterocyclic Systems with Difluoromethoxy Groups

Compound : 5-(Difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole ()

  • Structural Difference : Difluoromethoxy attached to a benzimidazole core instead of a thiophene.
  • Functional Role : In benzimidazoles, the difluoromethoxy group enhances proton pump inhibition (e.g., in antiulcer drugs). In thiophenes, it may modulate electronic effects for agrochemical activity or polymer applications .

Pharmaceutical Derivatives with Thiophene Moieties

Compound : Thiophene fentanyl hydrochloride ()

  • Structural Difference : Integrates a thiophene ring into an opioid scaffold.
  • Bioactivity: The thiophene moiety contributes to binding affinity at opioid receptors.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reactivity/Applications Reference
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate Thiophene -Cl, -OCF₂H, -COOCH₃ Agrochemical intermediates, materials
Methyl 4-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Thiophene -Cl, -SO₂Cl, -COOCH₃ Sulfonamide synthesis
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-thiophene-2-carboxylate Benzothiophene -OH, -COOC₂H₅, -CH₃ Crystallography studies
5-(Difluoromethoxy)-1-methyl-benzimidazole Benzimidazole -OCF₂H, -CH₃, -SO₂ Proton pump inhibitors

Biological Activity

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is a compound that belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5ClF2_2O3_3S
  • Molecular Weight : 242.63 g/mol
  • CAS Number : 1707581-59-6

The structure includes a methylthio group, a difluoromethoxy group, and a chloro substituent, which contribute to its unique chemical properties and potential biological activities.

Preliminary studies indicate that this compound may interact with specific kinases involved in cancer cell signaling pathways. These interactions potentially inhibit kinase activity, leading to reduced cell proliferation. The following mechanisms have been observed:

  • Inhibition of Kinase Activity : The compound shows binding affinity to certain kinases, which are crucial in cancer cell growth and survival.
  • Impact on Cell Signaling Pathways : It may modulate signaling pathways associated with cellular processes such as apoptosis and proliferation.
  • Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting potential for this compound as well.

Biological Activity Overview

Activity Type Description
Anticancer Inhibits specific kinases involved in tumor growth; reduces cell proliferation.
Antimicrobial Potential activity against various pathogens; further studies needed.
Anti-inflammatory May reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

  • Cancer Cell Proliferation Inhibition :
    • A study demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells when treated with various concentrations (50 μM, 100 μM, 200 μM). The results indicated significant reductions in cell viability compared to control groups (p < 0.001) .
  • Inhibition of Inflammatory Responses :
    • Research has shown that the compound may reduce levels of inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases . This effect was evaluated using ELISA assays to quantify cytokine levels post-treatment.
  • Structural Analog Studies :
    • Comparative studies with structurally similar compounds highlighted the unique biological profiles of this compound. For instance, analogs with different substituents exhibited varying degrees of kinase inhibition and antimicrobial activity .

Q & A

Q. What are the common synthetic routes for Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

Thiophene Core Formation : Cyclization of precursors like ketones or aldehydes with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the thiophene ring.

Substituent Introduction :

  • Chlorination : Electrophilic substitution at the 4-position using chlorinating agents (e.g., NCS or Cl₂).
  • Difluoromethoxy Installation : Reaction with difluoromethylating agents (e.g., ClCF₂O− derivatives) under nucleophilic or radical conditions.

Esterification : Methylation of the carboxylic acid group using methanol and acid catalysts or diazomethane.

Q. Characterization of Intermediates :

  • NMR Spectroscopy : Confirms regiochemistry and substituent integration (e.g., ¹H/¹³C NMR for difluoromethoxy CF₂ splitting patterns) .
  • HPLC/MS : Validates purity and molecular weight .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm; difluoromethoxy CF₂ coupling constants ~250 Hz) .
  • IR Spectroscopy : Detects ester carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray Crystallography : Resolves absolute configuration and steric effects (using programs like SHELXL for refinement) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of chloro and difluoromethoxy group installation?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing chloro group at C4 directs electrophilic substitution to C5, but steric hindrance from the bulky difluoromethoxy group at C3 may favor alternative pathways. Computational modeling (DFT) predicts charge distribution and reactive sites .
  • Steric Considerations :
    • Crowding at C3 : The difluoromethoxy group may hinder nucleophilic attack at adjacent positions, requiring optimized reaction conditions (e.g., high-temperature or microwave-assisted synthesis).
    • Catalyst Design : Bulky ligands in Pd-catalyzed cross-couplings can mitigate steric clashes .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Difficulties : The compound’s low polarity and flexible substituents (e.g., difluoromethoxy) may impede crystal formation. Strategies include:
    • Co-crystallization : Use of supramolecular hosts (e.g., cyclodextrins) to stabilize lattice packing .
    • Low-Temperature Data Collection : Reduces thermal motion artifacts.
  • Refinement Challenges :
    • Disorder in CF₂ Groups : SHELXL’s PART instruction resolves disordered atoms .
    • Twinned Crystals : SHELXL’s TWIN command refines twinning matrices .

Q. How can discrepancies in reaction yields or spectral data be systematically investigated?

Methodological Answer:

  • Yield Variability :
    • Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading .
    • Impurity Profiling : LC-MS identifies side products (e.g., over-chlorinated derivatives) .
  • Spectral Anomalies :
    • Dynamic Effects in NMR : Variable-temperature NMR resolves overlapping peaks caused by rotational barriers in the difluoromethoxy group .
    • Isotopic Labeling : ¹⁹F NMR with ¹³C-labeled analogs clarifies coupling patterns .

Q. What computational methods are effective for predicting the reactivity and stability of this compound?

Methodological Answer:

  • Reactivity Prediction :
    • DFT Calculations : Gaussian or ORCA software models transition states for substituent installation (e.g., activation energy for difluoromethoxy radical addition) .
    • Molecular Dynamics (MD) : Simulates solvation effects on reaction pathways.
  • Stability Assessment :
    • Hydrolytic Degradation : QSPR models predict ester hydrolysis rates under varying pH .
    • Thermogravimetric Analysis (TGA) : Experimental data validate computational predictions of thermal decomposition .

Q. How does the difluoromethoxy group impact the compound’s biological or material science applications?

Methodological Answer:

  • Biological Activity :
    • Metabolic Stability : The CF₂ group resists oxidative degradation, enhancing pharmacokinetic profiles (tested via liver microsome assays) .
    • Target Binding : Docking studies (AutoDock Vina) show enhanced hydrophobic interactions with protein pockets .
  • Material Properties :
    • Dielectric Constant : CF₂ groups lower polarity, useful in organic electronics (measured via impedance spectroscopy) .

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